{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone
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Overview
Description
{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone is a complex organic compound that features a combination of pyridine, piperazine, and naphthofuran moieties
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and are also used in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been found to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with tfmp derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The pyridine derivative, 3-chloro-5-(trifluoromethyl)-2-pyridine, can be synthesized through halogenation and trifluoromethylation reactions. The piperazine moiety is then introduced through nucleophilic substitution reactions. Finally, the naphthofuran component is coupled with the pyridine-piperazine intermediate under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and piperazine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Chemistry
In chemistry, {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various medical applications .
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It may be used in the synthesis of polymers, agrochemicals, and other industrial products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
- 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
Uniqueness
What sets {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(1,2-dihydrobenzo[e][1]benzofuran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3O2/c24-18-11-15(23(25,26)27)13-28-21(18)29-7-9-30(10-8-29)22(31)20-12-17-16-4-2-1-3-14(16)5-6-19(17)32-20/h1-6,11,13,20H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNQISGFYGYMQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC4=C(O3)C=CC5=CC=CC=C45 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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